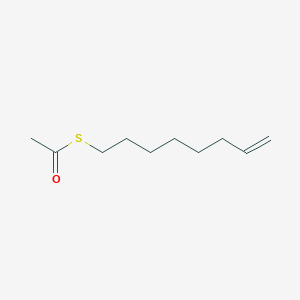
S-oct-7-enyl ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-oct-7-enyl ethanethioate: is an organic compound with the molecular formula C10H18OS . It is a thioester, characterized by the presence of a sulfur atom bonded to an acyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-oct-7-enyl ethanethioate can be synthesized through the reaction of 8-bromo-1-octene with potassium thioacetate . The reaction typically occurs under mild conditions, with the reactants dissolved in an appropriate solvent and heated to facilitate the formation of the thioester bond .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions: S-oct-7-enyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
S-oct-7-enyl ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mecanismo De Acción
The mechanism of action of S-oct-7-enyl ethanethioate involves its reactivity with nucleophiles and electrophiles. The sulfur atom in the thioester group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This reactivity is crucial for its applications in enzyme studies and drug development, where it can interact with specific molecular targets and pathways .
Comparación Con Compuestos Similares
- S-ethyl ethanethioate
- S-propyl ethanethioate
- S-butyl ethanethioate
Comparison: S-oct-7-enyl ethanethioate is unique due to its longer carbon chain and the presence of a double bond, which imparts distinct chemical properties and reactivity. Compared to shorter-chain thioesters, it offers enhanced stability and different reactivity patterns, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
32438-29-2 |
|---|---|
Fórmula molecular |
C10H18OS |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
S-oct-7-enyl ethanethioate |
InChI |
InChI=1S/C10H18OS/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3 |
Clave InChI |
DHYMGRCNISTYRP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


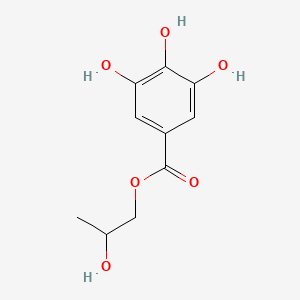
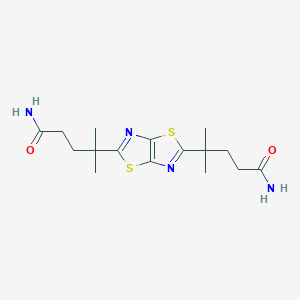
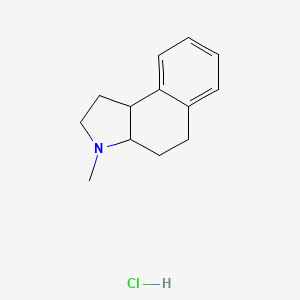
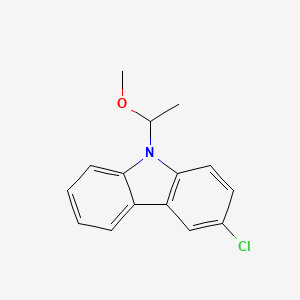
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
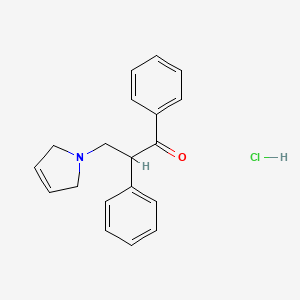
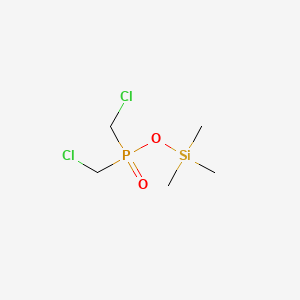
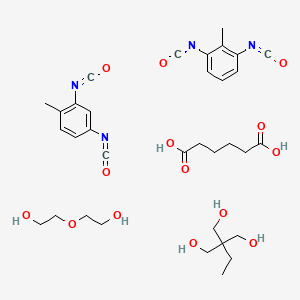
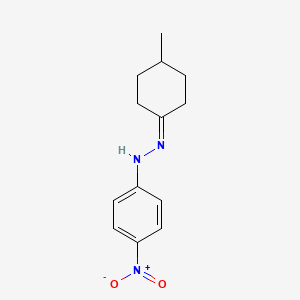
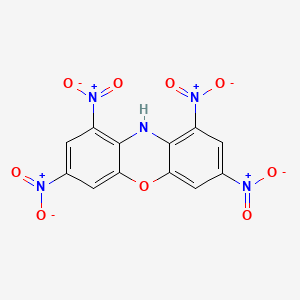

![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
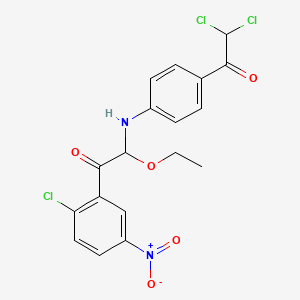
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
